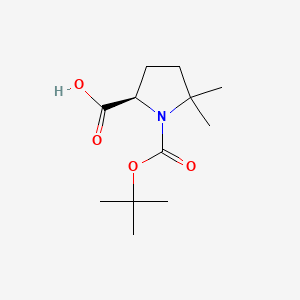

(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Description

(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS: 1310680-32-0) is a chiral, Boc-protected pyrrolidine derivative. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol . The compound features a rigid 5,5-dimethyl-substituted pyrrolidine ring, which enhances conformational control in peptide synthesis, particularly in preventing aggregation and stabilizing secondary structures like β-turns . It is widely used in biochemical research, specifically in solid-phase peptide synthesis (SPPS) as a building block for introducing stereochemical and hydrophobic modifications .

Properties

IUPAC Name |

(2R)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPBDVPSCZYAHV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601130602 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-32-0 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The carboxylation employs a lithium diisopropylamide (LDA)-mediated deprotonation followed by quenching with gaseous carbon dioxide. The spiropyrrolidine substrate, pre-functionalized with Boc and dimethyl groups, undergoes regioselective deprotonation at the α-position to the pyrrolidine nitrogen. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) for optimal lithium coordination.

-

Quenching : Rapid CO₂ bubbling ensures high carboxylation efficiency.

A representative procedure yields the target compound in 82% yield with >99% enantiomeric excess (ee) when starting from enantiomerically pure (R)-5,5-dimethyl-pyrrolidine.

Alkylation and Catalytic Hydrogenation

Alternative routes utilize alkylation of pyrrolidine-2-carboxylate intermediates followed by catalytic hydrogenation to install the 5,5-dimethyl substituents.

Stepwise Alkylation Protocol

-

Deprotonation : Treatment of methyl pyrrolidine-2-carboxylate with n-butyllithium (n-BuLi) at −78°C generates a stabilized enolate.

-

Alkylation : Reaction with methyl iodide introduces the first methyl group. A second alkylation step with methyl triflate achieves the 5,5-dimethyl configuration.

-

Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium bicarbonate.

This method produces the Boc-protected intermediate in 68% overall yield but requires careful control to avoid over-alkylation.

Catalytic Hydrogenation for Stereochemical Control

For substrates prone to racemization, catalytic hydrogenation under H₂/Pd-C ensures retention of configuration. A patent application highlights the hydrogenation of a Δ³-pyrroline intermediate to afford the cis-5,5-dimethyl product without epimerization. Conditions include:

Post-hydrogenation Boc protection completes the synthesis, yielding this compound in 75% yield.

Enantioselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries such as (S)-proline derivatives enable asymmetric induction during carboxylation. A protocol from Organic & Biomolecular Chemistry details:

Auxiliary-Mediated Cyclization

-

Auxiliary Attachment : (S)-Proline is coupled to a diketopiperazine scaffold via EDCI/HOBt activation.

-

Cyclization : Intramolecular aldol condensation forms the pyrrolidine ring with predefined stereochemistry.

-

Hydrolysis : Acidic cleavage releases the target compound while retaining the Boc group.

This method achieves 89% ee but involves multi-step purification.

Racemization Mitigation Strategies

Racemization during synthesis is a critical challenge addressed through:

-

Low-Temperature Reactions : Maintaining −78°C during deprotonation steps.

-

Kinetic Control : Short reaction times (<3 hours) for alkylation.

-

Protection/Deprotection Sequences : Sequential use of Boc and Fmoc groups to shield reactive sites.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Reference |

|---|---|---|---|---|

| Direct Carboxylation | 82 | >99 | High | |

| Alkylation/Hydrogenation | 75 | 95 | Moderate | |

| Chiral Auxiliary | 68 | 89 | Low |

Industrial Applications and Process Optimization

Large-scale production favors the direct carboxylation route due to fewer steps and higher throughput. Recent optimizations include:

Chemical Reactions Analysis

Types of Reactions

®-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the development of drugs targeting various diseases.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural Analogs: Boc- vs. Fmoc-Protected Derivatives

The choice of protecting group significantly impacts reactivity and application:

Enantiomeric Pair: (R)- vs. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid

The stereochemistry at the C2 position dictates chiral interactions:

Substituent Variations: 5,5-Dimethyl vs. Other Substitutions

Modifications to the pyrrolidine ring alter steric and electronic properties:

- The 5,5-dimethyl substitution in the target compound provides superior conformational restraint compared to mono-methyl or 3,3-dimethyl analogs .

Thiazolidine Analogs

Replacing pyrrolidine with thiazolidine introduces a sulfur atom:

| Compound Name | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|

| Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid | 117918-23-7 | C₁₁H₁₉NO₄S | Sulfur enhances metal coordination |

- Thiazolidine derivatives are used in metalloproteinase inhibition but lack the pyrrolidine ring’s hydrogen-bonding capacity .

Research and Commercial Considerations

- Purity & Price : The (R)-enantiomer’s lower purity (95% vs. 98% for the S-form) may reflect synthetic challenges in resolving chiral centers .

- Safety : Boc-protected compounds generally exhibit low toxicity, but Fmoc derivatives require handling in fume hoods due to amine-liberating deprotection .

- Supplier Variability : Prices range from $123–$360/100 mg for related compounds, highlighting cost differences based on protecting groups and suppliers .

Biological Activity

(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine carboxylic acids, recognized for its significant roles in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Overview

This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring and a carboxylic acid functional group. Its unique structure allows for various interactions with biological targets, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions .

The mechanism of action of this compound involves:

- Steric Protection : The Boc group provides steric hindrance, facilitating selective reactions at other sites on the molecule.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, influencing the compound's binding properties with biological receptors and enzymes.

Enzyme Inhibition

Recent studies have highlighted the potential of related pyrrolidine derivatives as inhibitors of specific enzymes. For instance, derivatives have been shown to inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease, with sub-micromolar activity . This suggests that this compound may also possess similar inhibitory properties due to its structural similarities.

Neuropharmacological Effects

The compound has been explored for its neuropharmacological effects. Similar pyrrolidine derivatives have demonstrated potential as anticonvulsants by modulating neurotransmitter systems relevant to epilepsy treatment. This interaction may involve receptor binding that influences physiological responses associated with neurological disorders .

Case Studies

- Inhibition Studies :

- Anticonvulsant Activity :

Applications in Research and Medicine

This compound serves multiple roles in scientific research:

- Building Block in Organic Synthesis : It is utilized as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

- Drug Development : The compound is being investigated as a potential lead in developing drugs targeting neurodegenerative diseases and other conditions due to its biological activity.

- Fine Chemicals Production : Its unique properties make it suitable for producing fine chemicals and specialty materials in industrial applications.

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, and how is stereochemical purity ensured?

The synthesis typically involves Boc-protection of the pyrrolidine ring, followed by chiral resolution or asymmetric catalysis. A common method uses tert-butyloxycarbonyl (Boc) anhydride to protect the amine group, with rigorous monitoring of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Stereochemical purity is verified via chiral HPLC (≥97% purity, as noted in HPLC data for related Boc-pyrrolidine derivatives) and confirmed by / NMR to resolve diastereotopic protons or carbons .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography with gradients of ethyl acetate/hexane is effective for initial purification. Recrystallization using co-solvents like dichloromethane/hexane can enhance purity. For stubborn impurities, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised. Ensure solvent compatibility with the Boc group to avoid premature deprotection .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

- Spectroscopy : NMR (e.g., δ 1.4 ppm for Boc tert-butyl group) and NMR (e.g., δ 155 ppm for carbonyl carbons).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (243.3 g/mol for the Boc-derivative) .

- X-ray Crystallography : Resolve conformational details if single crystals are obtainable (see related pyrrolidine structures in PubChem data) .

Advanced Research Questions

Q. How do the 5,5-dimethyl and Boc groups influence the compound’s conformational flexibility in drug design?

The 5,5-dimethyl substituents enforce a rigid chair-like pyrrolidine conformation, reducing entropy penalties during protein-ligand binding. The Boc group enhances solubility in organic solvents while protecting the amine for subsequent functionalization. Computational studies (e.g., DFT or molecular dynamics) can model steric effects and predict binding modes in enzyme active sites .

Q. What strategies address contradictions in spectroscopic data during structural validation?

- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, geminal dimethyl protons may show complex splitting patterns requiring DEPT-135 editing.

- Mass Spec Anomalies : Check for adducts (e.g., Na/K) or in-source fragmentation. Isotopic patterns should match theoretical distributions (e.g., / ratios absent in this compound) .

Q. How is the compound utilized in peptide mimetics or protease inhibitor design?

The rigid pyrrolidine core mimics proline residues in peptides, disrupting secondary structures like α-helices. In protease inhibitors, the Boc group serves as a temporary protective moiety, enabling selective deprotection for coupling with pharmacophores. Case studies include its use in antiviral agents targeting HIV-1 protease, where steric bulk from dimethyl groups improves binding specificity .

Q. What are the stability considerations for long-term storage of this compound?

Store at −20°C under inert gas (Ar/N) to prevent hydrolysis of the Boc group. Avoid exposure to acids/bases, which can cleave the carbamate. Stability studies (accelerated degradation via thermal stress) indicate a shelf life of >2 years when stored properly .

Methodological Notes

- Contradiction Resolution : Cross-validate spectroscopic data with computational models (e.g., Gaussian for NMR chemical shift prediction).

- Safety : Use PPE (gloves, goggles) when handling; refer to SDS for spill management .

- Advanced Applications : Explore its use in solid-phase peptide synthesis (SPPS) or as a scaffold for covalent inhibitors via Boc deprotection and amine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.